molecular formula C20H18O6 B1675297 Licoflavonol CAS No. 60197-60-6

Licoflavonol

Cat. No. B1675297
CAS RN: 60197-60-6
M. Wt: 354.4 g/mol
InChI Key: TVMHBSODLWMMMV-UHFFFAOYSA-N
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Description

Licoflavonol is a member of flavones and is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza, and other organisms . It has a molecular formula of C20H18O6 .


Molecular Structure Analysis

The molecular structure of Licoflavonol includes a benzo-γ-pyrone structure, which is common in flavonoids . The IUPAC name for Licoflavonol is 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one .


Chemical Reactions Analysis

While specific chemical reactions involving Licoflavonol are not detailed in the retrieved papers, flavonoids like Licoflavonol are known to have antioxidative activity, free radical scavenging capacity, and other biological activities .

Scientific Research Applications

Polyphenols and Disease Risk

Research has identified plant polyphenols, including flavonoids like Licoflavonol, as significant antioxidants with potential protective effects against cancer and cardiovascular diseases. Epidemiological studies suggest beneficial effects of flavonoids and lignans on cardiovascular health, with a possible protective role against lung cancer. These findings highlight the need for more research on stroke and lung diseases such as asthma and chronic obstructive pulmonary disease (Arts & Hollman, 2005).

Soybean Phytoestrogen Intake and Cancer Risk

Licoflavonol, as part of the dietary phytoestrogens found in soybeans, is implicated in cancer prevention. Dietary sources of phytoestrogens, including isoflavonoids and lignans, may influence sex hormone metabolism, biological activity, and exhibit antioxidative activity. These compounds have been associated with lower cancer incidence rates in epidemiological studies, underscoring their potential as natural cancer protective compounds (Adlercreutz et al., 1995).

Effects of Flavonoids on Inflammation

Flavonoids, including Licoflavonol, have demonstrated significant anti-inflammatory activity. They target various molecular and cellular pathways, exhibiting antioxidant properties and influencing the expression of proinflammatory markers. This suggests a therapeutic potential for flavonoids in treating inflammation and associated conditions like arthritis, asthma, and atherosclerosis (González et al., 2011).

Anticancer Effects of Licochalcones

Research has explored the anticancer properties of licochalcones, a group of flavonoids derived from licorice, which includes compounds similar to Licoflavonol. These studies indicate that licochalcones can inhibit cancer cell proliferation, migration, and invasion by modulating multiple signaling pathways. Licochalcone A, in particular, has been extensively studied for its anticancer effects, suggesting a potential for flavonoids in cancer therapy (Deng et al., 2023).

Cognitive Decline and Neurodegenerative Disorders

Flavonoids have been researched for their protective effects against age-related cognitive decline and neurodegenerative disorders. Studies suggest that flavonoids can decrease neuroinflammation, reduce oxidative stress, and mediate neuroplasticity, offering therapeutic potential for aging individuals experiencing cognitive deficits due to neurodegeneration (Gildawie et al., 2018).

Safety And Hazards

According to a safety data sheet, Licoflavonol should be handled with care to avoid dust formation and inhalation. It is recommended to use personal protective equipment and ensure adequate ventilation when handling Licoflavonol .

Future Directions

Licoflavonol has shown potential as an inhibitor of Salmonella’s type III secretion system, making it a promising candidate for novel types of anti-virulence drugs . Additionally, it has been suggested that Licoflavonol could be used in the treatment of Alzheimer’s disease by reducing Aβ secretion .

properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15-16(17(13)23)18(24)19(25)20(26-15)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMHBSODLWMMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208938
Record name 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Licoflavonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Licoflavonol

CAS RN

60197-60-6
Record name Licoflavonol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60197-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licoflavonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060197606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOFLAVONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3F3Z8Y1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Licoflavonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 - 187 °C
Record name Licoflavonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
302
Citations
Z Guo, X Li, J Li, X Yang, Y Zhou, C Lu… - … and Biophysical Research …, 2016 - Elsevier
… Among the flavonoids 1–20, licoflavonol (20) exhibited a strong inhibitory effect on the … In summary, licoflavonol, a novel natural inhibitor of Salmonella T3SS, could be a promising …
Number of citations: 36 www.sciencedirect.com
MY Gu, YS Chun, RS Yong… - Molecular nutrition & food …, 2019 - Wiley Online Library
… Fisch extract (GUE) inhibited Aβ secretion by inhibiting β‐site APP‐cleaving enzyme 1 (BACE1) transcription, and the active compounds semilicoisoflavone B (SB) and licoflavonol (LF) …
Number of citations: 3 onlinelibrary.wiley.com
T Hatano, C Eerdunbayaer, T Kuroda… - … activities and action …, 2017 - books.google.com
The findings from our studies on licorice phenolics are summarized here. The following types of flavonoids, ie, flavones, flavonols, flavanones, chalcones, isoflavones, isoflavanones, …
Number of citations: 9 books.google.com
AM Elasbali, WA Al-Soud, EM Elfaki… - Journal of …, 2023 - Taylor & Francis
… with Anilinonaphthalene and Licoflavonol were mostly stable with some minor fluctuations. In summary, the RMSF analysis shows that binding Anilinonaphthalene and Licoflavonol to c-…
Number of citations: 1 www.tandfonline.com
T SAITOH, T KINOSHITA, S SHIBATA - … and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
… Confirmation of the structure (II) of licoflavonol was obtained by comparison of the chemical … As shown in Table I, a singlet signal appeared at 6 7 .25 in the NMR spectrum of licoflavonol …
Number of citations: 48 www.jstage.jst.go.jp
ST Chung, PY Chien, WH Huang, CW Yao… - Chemical and …, 2014 - jstage.jst.go.jp
… Preliminary data of the molecular modeling study showed that both kaemferol and licoflavonol … These might explain the reason why kaemferol and licoflavonol are still active against the …
Number of citations: 23 www.jstage.jst.go.jp
Y Hu, Z Wang, C Shen, CP Jiang, Z Zhu… - Archiv der …, 2023 - Wiley Online Library
… In addition, the significant reduction in the solvent-mediated reaction-free energy of licoflavonol compared with kumatakenin and topazolin is due to the higher pK a value of licoflavonol. …
Number of citations: 5 onlinelibrary.wiley.com
X Qiao, CF Liu, S Ji, XH Lin, DA Guo, M Ye - Planta medica, 2014 - thieme-connect.com
… Glycyrol (3) and licoflavonol (4) could also be detected in rat plasma after administration of the licorice extract. These minor compounds may contribute to the therapeutic effects or herb-…
Number of citations: 48 www.thieme-connect.com
斎藤保, 木下武司, 柴田承二 - Chemical and Pharmaceutical Bulletin, 1976 - jlc.jst.go.jp
… Confirmation of the structure (II) of licoflavonol was obtained by comparison of the chemical … As shown in Table I, a singlet signal appeared at 6 7 .25 in the NMR spectrum of licoflavonol …
Number of citations: 2 jlc.jst.go.jp
SO Oyama, LA Souza, DC Baldoqui, MH Sarragiotto… - Química …, 2013 - SciELO Brasil
… flavonoids, including one prenylated flavonol (licoflavonol) and four prenylated isoflavones (… roots 23 and identified as licoflavonol by comparing its data with those previously reported. …
Number of citations: 15 www.scielo.br

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